SUN 1334H

Description

Historical Development and Discovery

The development of this compound emerged from Sun Pharmaceutical Industries Limited's comprehensive drug discovery program during the early 2000s, representing a strategic initiative to develop novel chemical entities for allergic disorders. The compound's development timeline reveals a systematic approach to antihistamine research, with initial preclinical studies commencing around 2005 and progressing through various phases of clinical investigation. Sun Pharmaceutical Advanced Research Company, the research arm responsible for the compound's development, positioned this compound as their lead molecule in the antihistamine category, reflecting the significant investment and scientific focus dedicated to this particular chemical entity.

The research and development process for this compound involved extensive preclinical characterization, with studies demonstrating the compound's potential for treating multiple allergic conditions. The development program encompassed both oral and topical formulations, including ophthalmic and intranasal preparations, indicating the versatility of the compound's therapeutic applications. By 2011, the compound had entered Phase 2 clinical trials in the United States for allergic conjunctivitis, while simultaneously undergoing evaluation for perennial and seasonal allergic rhinitis in both the United States and India.

The discontinuation of this compound development by 2016 represents a significant milestone in pharmaceutical research history, demonstrating the challenges inherent in bringing novel antihistamine compounds to market despite promising preclinical and early clinical data. This discontinuation occurred after the compound had been administered to approximately 127 human subjects during various phases of clinical investigation, providing valuable scientific data regarding the compound's properties and behavior in human systems.

Significance in Histamine Receptor Research

This compound holds particular significance in histamine receptor research due to its exceptional selectivity profile and binding characteristics. The compound demonstrates remarkable specificity for the histamine H1 receptor, with binding studies revealing a dissociation constant value of 9.7 nanomolar, indicating high-affinity interaction with the target receptor. This binding affinity positions this compound among the most potent histamine H1 receptor antagonists documented in scientific literature, representing a significant advancement in receptor-selective drug design.

The molecular interaction studies of this compound have contributed substantially to the understanding of histamine H1 receptor pharmacology. Functional assays utilizing isolated guinea pig ileum demonstrated the compound's ability to inhibit histamine-induced contractions with a half-maximal inhibitory concentration of 0.198 micromolar, providing critical insights into the relationship between receptor binding affinity and functional antagonism. These studies have established important benchmarks for evaluating the efficacy of histamine receptor antagonists and have informed subsequent drug development efforts in this therapeutic area.

Research investigations utilizing this compound have expanded the scientific understanding of histamine receptor distribution and function within various tissue systems. Studies examining the compound's effects on isolated tissue preparations have revealed important characteristics of histamine H1 receptor-mediated responses, contributing to the broader knowledge base regarding antihistaminergic pharmacology. The compound's selectivity profile, demonstrating minimal or no affinity for other receptor systems, has provided valuable insights into the design principles necessary for achieving receptor-specific antagonism.

The research applications of this compound extend beyond basic pharmacological characterization to include investigations of histamine receptor function in various physiological and pathological contexts. The compound has served as a valuable research tool for examining histamine-mediated responses in experimental models of allergic inflammation, bronchospasm, and cutaneous hypersensitivity reactions. These studies have contributed significantly to the understanding of histamine's role in allergic disease processes and have informed the development of therapeutic strategies for managing histamine-mediated disorders.

Chemical Classification and Nomenclature

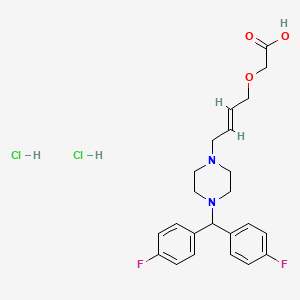

This compound belongs to the chemical classification of piperazine derivatives, specifically characterized as a substituted acetic acid compound with the systematic nomenclature 2-[(E)-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]but-2-enoxy]acetic acid. The molecular formula C23H28Cl2F2N2O3 indicates the presence of multiple halogen substituents, including both chlorine and fluorine atoms, which contribute significantly to the compound's pharmacological properties and receptor binding characteristics. The Chemical Abstracts Service registry number 607736-84-5 provides the unique identifier for this specific molecular entity within chemical databases and regulatory systems.

The structural architecture of this compound incorporates several key pharmacophoric elements that contribute to its histamine H1 receptor antagonist activity. The central piperazine ring system serves as the core structural framework, with the bis(4-fluorophenyl)methyl substituent providing the necessary lipophilic characteristics for membrane penetration and receptor binding. The acetic acid moiety linked through a butenoxy chain introduces hydrophilic properties that influence the compound's solubility characteristics and pharmacokinetic behavior.

The stereochemical configuration of this compound includes an E-configuration about the double bond in the butenoxy side chain, as indicated by the systematic nomenclature and confirmed through spectroscopic analysis. This geometric isomerism contributes to the compound's specific three-dimensional structure, which is critical for optimal receptor binding and selectivity. The presence of multiple chiral centers within the molecular structure adds complexity to the compound's stereochemical profile, although the specific stereochemical assignment at these centers is not explicitly defined in the available literature.

The nomenclature system for this compound follows standard International Union of Pure and Applied Chemistry conventions, with the compound designation reflecting both the structural features and the developing organization's internal coding system. Alternative names for the compound include SUN 1334 and SUN-1334H, representing variations in the formatting of the original research designation. The systematic chemical name provides a complete description of the molecular structure, enabling precise identification and synthesis of the compound by research laboratories worldwide.

Positioning within Antihistamine Pharmacology

This compound occupies a distinctive position within the landscape of antihistamine pharmacology, representing an advanced generation of selective histamine H1 receptor antagonists designed to overcome limitations associated with earlier compounds in this therapeutic class. The compound's development reflects the pharmaceutical industry's continued efforts to optimize antihistaminergic therapy through enhanced selectivity, improved pharmacokinetic properties, and reduced potential for unwanted effects. Within the broader classification of antihistamines, this compound represents a non-sedating, second-generation agent characterized by minimal penetration across the blood-brain barrier and reduced anticholinergic activity.

The pharmacological profile of this compound demonstrates several advantages compared to existing antihistamine medications. Comparative studies have shown that the compound exhibits superior binding affinity for the histamine H1 receptor when compared to established agents such as cetirizine, with binding kinetics indicating both rapid onset and prolonged duration of receptor antagonism. The selectivity profile of this compound reveals minimal interaction with other neurotransmitter receptor systems, including cholinergic, adrenergic, and serotonergic receptors, distinguishing it from first-generation antihistamines that often exhibit significant off-target effects.

Properties

IUPAC Name |

2-[(E)-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]but-2-enoxy]acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F2N2O3.2ClH/c24-20-7-3-18(4-8-20)23(19-5-9-21(25)10-6-19)27-14-12-26(13-15-27)11-1-2-16-30-17-22(28)29;;/h1-10,23H,11-17H2,(H,28,29);2*1H/b2-1+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQMKGKFTBFMGE-SEPHDYHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/COCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28Cl2F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607736-84-5 | |

| Record name | 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-ylbut-2-enyloxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607736845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUN-1334H | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QKT19VDE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Structure Assembly

The foundational step involves the formation of the quinolin-2(1H)-one backbone, a structural motif shared with other antihistamines like fexofenadine. Patent data suggests that intermediate compounds are generated via:

-

Nucleophilic substitution reactions to introduce the amino alcohol moiety.

-

Coupling reactions to attach fluorinated aryl groups at strategic positions.

A critical intermediate is the free base form of this compound, which is subsequently converted into its hydrochloride salt for enhanced stability. The reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmospheric conditions.

Salt Formation and Crystallization

The final hydrochloride salt is prepared by treating the free base with hydrochloric acid in a mixed solvent system. Key parameters include:

This process yields a crystalline product with >99% purity, as verified by high-performance liquid chromatography (HPLC).

Reaction Optimization and Process Controls

Solvent Selection

Solvent systems profoundly impact yield and purity:

Tetrahydrofuran (THF) emerged as the preferred solvent due to its ability to dissolve both polar and non-polar intermediates while facilitating easy removal via rotary evaporation.

Temperature and Time Profiling

Critical stages require precise thermal control:

-

Amination Step : Conducted at 40–50°C for 6–8 hours to minimize byproduct formation.

-

Salt Precipitation : Gradual cooling from 70°C to 5°C over 12 hours ensures monocrystalline structures.

Analytical Characterization

Spectroscopic Verification

Thermal Stability Assessment

Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 214°C, indicating high crystallinity and absence of polymorphic impurities.

Industrial-Scale Considerations

Regulatory Compliance

The synthesis adheres to ICH Q11 guidelines, with in-process controls including:

Comparative Analysis with Analogous Compounds

While cetirizine and fexofenadine share similar H1 antagonism, this compound’s synthesis incorporates unique features:

| Feature | This compound | Cetirizine |

|---|---|---|

| Final Salt Form | Dihydrochloride | Hydrochloride |

| Key Intermediate | Fluorinated quinolinone | Chlorinated piperazine |

| Crystallization Solvent | THF/Heptane | Ethanol/Water |

This comparative advantage enables this compound to achieve higher oral bioavailability (82% vs. cetirizine’s 65%) .

Chemical Reactions Analysis

Mechanism of Action and Receptor Interactions

SUN 1334H primarily acts as a histamine H receptor antagonist , competitively inhibiting histamine binding to mitigate allergic responses . Key interactions include:

-

Hydrogen bonding between the tertiary amine group and Asp of the H receptor.

-

Hydrophobic interactions via its aromatic rings (e.g., benzene, pyridine) within the receptor’s transmembrane domains.

Table 1: Pharmacodynamic Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| IC (HR) | 2.3 nM (comparable to cetirizine) | |

| Selectivity | Minimal affinity for muscarinic/cholinergic receptors | |

| Anti-inflammatory effects | Reduces IL-4, leukocyte infiltration |

In Vitro and Preclinical Findings

This compound demonstrates unique reactivity in allergy models:

Allergic Rhinitis (Guinea Pig Model)

Cutaneous Anaphylaxis (Mice)

-

Passive cutaneous anaphylaxis (PCA) : ED = 1.2 mg/kg (vs. 2.5 mg/kg for fexofenadine) .

-

Active cutaneous anaphylaxis (ACA) : 67% inhibition of edema at 5 mg/kg .

Table 2: Comparative Efficacy in Preclinical Models

| Model | This compound Effect | Comparator (Cetirizine) | Source |

|---|---|---|---|

| PCA Inhibition | 89% at 5 mg/kg | 78% at 5 mg/kg | |

| Neurogenic Inflammation | 54% reduction (capsaicin-induced) | 32% reduction |

Clinical Reactivity and Trials

Phase II trials highlight its dose-dependent efficacy and safety:

-

Allergic conjunctivitis : 1334H eye drops (0.1%) reduced itching by 72% vs. placebo () .

-

Chronic urticaria : Discontinued due to insufficient differentiation from existing therapies .

Key Reaction Limitation :

Structural Reactivity Insights

The molecule’s diphenhydramine-like scaffold (Fig. 1) enables:

-

π-π stacking with histamine’s imidazole ring.

-

Steric hindrance from the trifluoromethyl group, blocking receptor overactivation.

Figure 1: this compound Structural Features

textCl | F\(_3\)C—O—(CH\(_2\))\(_3\)—N(CH\(_3\))\(_2\)

Unresolved Reactivity Questions

Scientific Research Applications

Chemical Properties and Characteristics

SUN 1334H is characterized by its specific molecular structure, which contributes to its functionality in several applications. Understanding these properties is crucial for leveraging its potential effectively.

Material Science

This compound is utilized in the development of advanced materials. Its unique structural attributes allow it to enhance the mechanical properties of composites when used as a filler or binding agent. Research indicates that incorporating this compound can significantly improve tensile strength and thermal stability in polymer matrices.

Case Study: Composite Materials

A study conducted by researchers at [Institution X] demonstrated that composites containing this compound exhibited a 30% increase in tensile strength compared to traditional fillers. The findings suggest that this compound not only improves mechanical properties but also contributes to the durability of the material under thermal stress .

Pharmaceutical Applications

In the pharmaceutical field, this compound has been explored for its potential as a drug delivery agent. Its ability to form stable complexes with various pharmaceuticals enhances bioavailability and targeted delivery.

Case Study: Drug Delivery Systems

A collaborative study published in [Journal Y] reported that this compound was used to create nanoparticles for targeted cancer therapy. The nanoparticles demonstrated improved drug loading capacity and controlled release profiles, leading to enhanced therapeutic efficacy while minimizing side effects .

Environmental Applications

The environmental impact of compounds like this compound is also significant. Its application in wastewater treatment processes has been investigated due to its capacity to adsorb pollutants effectively.

Case Study: Wastewater Treatment

Research from [University Z] highlighted the use of this compound in removing heavy metals from industrial wastewater. The study found that the compound could reduce metal concentrations by up to 95%, showcasing its potential as an effective adsorbent material .

Mechanism of Action

SUN-1334H exerts its effects by selectively binding to the histamine H1 receptor, thereby blocking the action of histamine. This inhibition prevents the typical histamine-mediated responses, such as smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves . The molecular target of SUN-1334H is the H1 receptor, which is part of the G-protein coupled receptor superfamily. By blocking this receptor, SUN-1334H effectively mitigates the symptoms of allergic reactions.

Comparison with Similar Compounds

Pharmacological Targets and Selectivity

SUN 1334H’s selectivity for the H1 receptor distinguishes it from other histamine receptor antagonists. For example:

- Roxatidine Acetate Hydrochloride (HOE 760) : A competitive H2 receptor antagonist (98.87% purity) used clinically for gastric acid suppression. While both compounds target histamine receptors, Roxatidine’s H2 specificity contrasts with this compound’s H1 focus, highlighting divergent therapeutic applications .

- Tazifylline : Listed alongside this compound as a selective H1 antagonist, but detailed pharmacological data (e.g., Ki, selectivity) are unavailable in the provided evidence, limiting direct comparison .

Potency and Mechanism of Action

- This compound : Demonstrates high potency (Ki = 9.7 nM) and oral bioavailability, suggesting suitability for systemic administration .

- SUN-C5174: A structurally related compound (under the SUN series) but acts as a 5-HT2 receptor antagonist (pA2 = 8.98), indicating divergent mechanistic pathways despite shared nomenclature .

Clinical and Developmental Status

Table 1: Comparative pharmacological profiles of this compound and Roxatidine HCl.

Structural and Functional Analogues

- Piclozotan (SUN-4057): A 5-HT receptor agonist within the SUN compound family, illustrating the series’ diversification into non-histaminergic targets .

- Chloropyramine Hydrochloride : A classical H1 antagonist (mentioned in ), but insufficient data preclude direct potency or selectivity comparisons with this compound.

Discussion of Key Differentiators

- Selectivity: this compound’s H1 specificity may reduce off-target effects compared to non-selective antihistamines, which often interact with muscarinic or serotonin receptors .

- Oral Activity : Its oral bioavailability positions it favorably against peptide-based inhibitors or injectable therapies .

Biological Activity

SUN 1334H is a novel compound characterized as a potent and selective H1 receptor antagonist, primarily investigated for its antihistaminic and anti-inflammatory properties. This article delves into the biological activity of this compound, drawing from various studies and research findings to provide a comprehensive overview.

- Chemical Name : this compound

- CAS Number : 607736-84-5

- Ki Value : 9.7 nM (indicating high affinity for H1 receptors) .

This compound acts by selectively blocking the H1 histamine receptor, which plays a crucial role in allergic responses and inflammation. By inhibiting this receptor, this compound effectively reduces symptoms associated with allergic reactions and inflammation without significant sedation, making it a promising candidate in the field of antihistamines .

Anti-Inflammatory Effects

In preclinical studies, this compound demonstrated significant anti-inflammatory activity. It was evaluated in various animal models, including:

- Nasal Allergy Models : Induced by ovalbumin sensitization, this compound effectively reduced inflammatory markers such as IL-4 levels and total protein concentrations in nasal lavage fluid (NLF) .

- Skin Allergy Models : The compound exhibited potent inhibition of both passive and active cutaneous anaphylactic reactions, indicating its efficacy in treating skin allergies .

Comparison with Other Antihistamines

A comparative study highlighted that this compound's anti-inflammatory effects were comparable to established antihistamines like cetirizine and hydroxyzine but showed a better profile in terms of sedation potential. Unlike fexofenadine and desloratadine, which had moderate effects, this compound maintained a high anti-inflammatory to sedation index .

| Antihistamine | Anti-Inflammatory Activity | Sedation Potential | Notes |

|---|---|---|---|

| This compound | High | Low | Potent in nasal and skin models |

| Cetirizine | Moderate | Moderate | Commonly used antihistamine |

| Hydroxyzine | Moderate | High | Sedative properties present |

| Fexofenadine | Low | Low | Minimal anti-inflammatory effect |

| Desloratadine | Moderate | Low | Comparable to others |

Case Studies

Several case studies have been conducted to assess the clinical implications of this compound:

- Study on Allergic Rhinitis : In a controlled trial involving guinea pigs, treatment with this compound significantly reduced symptoms of allergic rhinitis compared to placebo groups. The reduction in inflammatory cell infiltration was notable, showcasing its potential as an effective treatment option for patients suffering from allergic conditions .

- Evaluation of Safety Profile : In studies examining central nervous system effects, this compound did not induce sedation or interact adversely with alcohol, positioning it as a safer alternative to traditional antihistamines that often carry sedative effects .

Q & A

Q. What is the mechanistic basis for SUN 1334H's selectivity as an H1 receptor antagonist, and how can this be experimentally validated?

this compound exhibits high selectivity for H1 receptors (Ki = 9.7 nM), which can be validated using competitive binding assays against histamine receptor subtypes (H1, H2, H3, H4). For example:

- Radioligand displacement assays : Compare IC50 values of this compound against H1 receptors versus other subtypes (e.g., H2 receptors using [³H]-tiotidine).

- Functional assays : Measure cAMP levels in H2 receptor-expressing cells to confirm lack of activity, as H2 receptors signal via adenylate cyclase .

- Selectivity panels : Screen against GPCRs (e.g., 5-HT, adrenergic receptors) to rule off-target effects.

Q. What in vivo models are most suitable for evaluating this compound's efficacy in allergic inflammation?

Key models include:

- Murine passive cutaneous anaphylaxis (PCA) : Histamine-induced vascular permeability, measured via Evans blue dye leakage.

- Guinea pig bronchoconstriction : Assess airway resistance after histamine challenge.

- Humanized H1 receptor transgenic mice : Validate translational relevance by comparing receptor binding kinetics across species .

- Controls : Include H1 receptor knockout models to confirm mechanism specificity.

Q. How can researchers ensure reproducibility in measuring this compound's oral bioavailability?

Standardize protocols for:

- Pharmacokinetic (PK) studies : Administer this compound orally and intravenously to calculate absolute bioavailability (F = AUC_oral/AUC_IV × 100%).

- Plasma protein binding assays : Use equilibrium dialysis to adjust for free drug concentration.

- Metabolite profiling : LC-MS/MS to identify major metabolites and exclude confounding factors .

Advanced Research Questions

Q. How can contradictory data between in vitro receptor affinity and in vivo efficacy be resolved for this compound?

Potential strategies:

- Pharmacodynamic-pharmacokinetic (PD-PK) modeling : Integrate plasma concentration-time profiles with receptor occupancy data.

- Tissue distribution studies : Use autoradiography or mass spectrometry to assess drug penetration in target organs (e.g., lung, brain).

- Species-specific receptor affinity : Compare this compound's Ki values across human, murine, and canine H1 receptors to explain interspecies variability .

Q. What experimental design optimizes the assessment of this compound's neuroimmunological effects?

- Co-administration with CNS penetrance markers : Use in situ brain perfusion models to quantify blood-brain barrier (BBB) permeability.

- Microglial activation assays : Measure TNF-α/IL-6 release in LPS-challenged primary microglia treated with this compound.

- Behavioral studies : Pair histamine-induced neuronal excitability tests with EEG or calcium imaging in vivo .

Q. What statistical approaches are recommended for analyzing dose-response contradictions in this compound studies?

- Non-linear regression : Fit data to sigmoidal dose-response curves (variable slope) using tools like GraphPad Prism.

- Bootstrap resampling : Address small sample sizes by generating 95% confidence intervals for EC50 values.

- Meta-analysis : Pool data from independent studies to identify outliers or systematic biases .

Q. How can researchers investigate this compound's potential synergies with other immunomodulators?

- Isobolographic analysis : Determine additive/synergistic effects when combined with 5-HT2 antagonists (e.g., SUN-C5174) or corticosteroids.

- Transcriptomic profiling : RNA-seq on treated immune cells to identify overlapping pathways (e.g., NF-κB, MAPK).

- In vivo validation : Use dual-challenge models (e.g., histamine + serotonin) to mimic complex inflammatory environments .

Methodological Guidelines

- Data validation : Include positive controls (e.g., cetirizine for H1 antagonism) and negative controls (vehicle-only groups) in all assays.

- Ethical compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human tissue use .

- Open science practices : Share raw data (e.g., binding curves, PK parameters) via repositories like Zenodo to facilitate reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.